molecular formula C9H12N2O3 B1373967 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid CAS No. 1178081-92-9

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid

Cat. No.: B1373967
CAS No.: 1178081-92-9
M. Wt: 196.2 g/mol
InChI Key: RDSLXMMZJPVPEC-UHFFFAOYSA-N
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Description

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group that is further substituted with a hydroxyethyl and a methyl group. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with N-methyl-2-aminoethanol under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxyethyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carbonitrile
  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-methanol
  • 4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxamide

Uniqueness

4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyethyl and methyl groups on the amino moiety enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(4-5-12)7-2-3-10-8(6-7)9(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSLXMMZJPVPEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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